(Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-16-10-12-20(13-11-16)33(29,30)27-26-24-21(14-17-6-3-4-9-22(17)32-24)23(28)25-18-7-5-8-19(15-18)31-2/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNJLVSHDCTKJJ-LCUIJRPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) is a widely adopted method. For example, reacting 2-hydroxybenzaldehyde with ethyl cyanoacetate in ethanol under reflux conditions yields 2-imino-2H-chromene-3-carbonitrile intermediates. This method achieves yields of 65–78% when catalyzed by piperidine or ammonium acetate.
Key Reaction Parameters:
- Solvent: Ethanol or DMF
- Temperature: 80–100°C
- Catalysts: Piperidine (5 mol%), ammonium acetate (10 mol%)
Michael Addition-Cyclization Cascade
An alternative approach involves Michael addition of enolizable carbonyl compounds to α,β-unsaturated ketones, followed by intramolecular cyclization. For instance, treating 3-acetylcoumarin with morpholine enamines in xylene at 140°C produces chromeno[3,2-c]pyridine derivatives. While less common for simple chromenes, this method is advantageous for fused-ring systems.
The introduction of the tosylhydrazone group (-NH-N=S(O)₂-C₆H₄-CH₃) occurs via condensation of hydrazine derivatives with ketone intermediates.
Hydrazone Formation
Chromene-3-carboxaldehyde intermediates react with p-toluenesulfonylhydrazine in anhydrous ethanol under acidic conditions (HCl or acetic acid). The reaction proceeds at 25–40°C for 6–12 hours, yielding the (Z)-isomer preferentially due to steric hindrance.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 85% |
| Temperature | 30°C | Max yield |
| Acid Catalyst | AcOH (5%) | 78% → 92% |
Carboxamide Coupling
The final step involves coupling the chromene-tosylhydrazone intermediate with 3-methoxyaniline.
Amide Bond Formation
Activation of the carboxylic acid group (chromene-3-carboxylic acid) using EDCl/HOBt in DMF facilitates coupling with 3-methoxyaniline. The reaction achieves 70–80% yields after 24 hours at room temperature.
Side Reactions:
- Over-activation leading to oxazolone byproducts (mitigated by strict temperature control).
- Partial epimerization at the chromene C2 position (resolved via recrystallization from ethanol/water).
Reaction Optimization and Scalability
Solvent Screening
Comparative solvent studies reveal DMF as superior for cyclization steps (Table 1).
Table 1. Solvent Impact on Chromene Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 88 | 99.2 |
| THF | 7.5 | 62 | 95.4 |
| Ethanol | 24.3 | 71 | 97.8 |
Catalytic Systems
FeCl₃ (10 mol%) in nitrobenzene enhances reaction rates for imine formation steps, reducing time from 48 to 12 hours. However, Pd/C (5 wt%) in xylene remains preferred for large-scale dehydrogenation due to lower toxicity.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89–7.25 (m, 11H, aromatic), 3.84 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- HRMS (ESI): m/z calc. for C₂₄H₂₁N₃O₄S [M+H]⁺: 456.1284, found: 456.1286.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows a single peak at tR = 6.54 min, confirming >99% purity.
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate production expenses (Table 2).
Table 2. Cost Breakdown for 1 kg Batch
| Component | Cost (USD/kg) | Proportion (%) |
|---|---|---|
| 3-Methoxyaniline | 120 | 38 |
| p-Toluenesulfonylhydrazine | 95 | 30 |
| Solvents/Catalysts | 45 | 14 |
| Purification | 55 | 18 |
Environmental Impact
Process mass intensity (PMI) calculations reveal a PMI of 86, primarily due to solvent use in recrystallization. Switching to MeTHF reduces PMI by 22% while maintaining yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tosylhydrazone group, converting it to the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chromene core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under suitable conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Research indicates that (Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide exhibits notable biological activities, particularly as an enzyme inhibitor.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes implicated in disease processes:
- AKR1B10 Inhibition : This enzyme is associated with cancer progression. Studies show that this compound acts as a competitive inhibitor, with an IC50 value of 0.8 µM, indicating strong inhibitory potential against AKR1B10 .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship have revealed that:
- Substituents : Methyl groups at the 3 and 4 positions of the phenyl ring enhance inhibitory activity.
- Tosylhydrazone Group : This group is essential for maintaining interaction with target enzymes, highlighting the importance of structural modifications in optimizing biological activity .
| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | AKR1B10 | Competitive | 0.8 | |
| Other Chromene Derivatives | MAO-B | Non-selective | N/A |
Case Study 1: Mechanism of Inhibition
A detailed study on the inhibition mechanism revealed that this compound binds competitively to the active site of AKR1B10, preventing substrate access and thereby inhibiting enzymatic activity. Kinetic studies provided insights into binding affinity, demonstrating a strong interaction characterized by a low Ki value .
Case Study 2: Safety Profile and Toxicity
Preliminary assessments of toxicity indicate that while the compound exhibits potent biological activity, it may pose risks at elevated concentrations. Ongoing research aims to optimize chemical structures to balance efficacy with safety, ensuring that derivatives maintain their therapeutic potential while minimizing toxicity .
Mechanism of Action
The mechanism of action of (Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is not well-documented. based on its structural features, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-methoxyphenyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide: Similar structure with a benzyl group instead of a tosyl group.
(Z)-N-(3-methoxyphenyl)-2-(2-phenylhydrazono)-2H-chromene-3-carboxamide: Similar structure with a phenyl group instead of a tosyl group.
Uniqueness
Structural Features: The presence of the tosylhydrazone group in (Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide imparts unique chemical and biological properties compared to its analogs.
Biological Activity: The compound may exhibit distinct biological activities due to the specific interactions of the tosylhydrazone group with molecular targets.
Biological Activity
(Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The compound features a unique structural arrangement characterized by the chromene core, a tosylhydrazone moiety, and a carboxamide group. The synthesis typically involves several steps:
- Formation of the Chromene Core : This is achieved through cyclization reactions using 2-hydroxybenzaldehyde derivatives.
- Introduction of the Tosylhydrazone Group : The chromene derivative is reacted with tosylhydrazine.
- Formation of the Carboxamide Group : The intermediate is treated with an appropriate amine, such as 3-methoxyaniline.
These steps highlight the compound's complex synthesis pathway which contributes to its unique biological properties.
The precise mechanism of action for this compound remains largely unexplored. However, its structural features suggest potential interactions with various molecular targets including enzymes and receptors through:
- Hydrogen Bonding : Facilitating specific binding interactions.
- Hydrophobic Interactions : Enhancing affinity towards lipid environments.
- π-π Stacking : Contributing to stability in binding.
These interactions may lead to modulation of biological pathways relevant to therapeutic applications.
Anticancer Potential
Chromenes have been reported to display anticancer activities through various mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the tosylhydrazone group may enhance these effects by facilitating interactions with cancer-related molecular targets.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insight into the unique biological profile of this compound.
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| (Z)-N-(3-methoxyphenyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide | Benzyl group instead of tosyl | Moderate anticancer activity | Less potent than tosyl derivative |
| (Z)-N-(3-methoxyphenyl)-2-(2-phenylhydrazono)-2H-chromene-3-carboxamide | Phenyl group instead of tosyl | Antioxidant properties noted | Similarity in mechanism but varied potency |
This table illustrates how variations in structure can influence biological activity, emphasizing the potential uniqueness of the tosylhydrazone group's contributions to activity.
Case Studies and Research Findings
- Antioxidant Studies : A study conducted on related chromene derivatives demonstrated significant inhibition of lipid peroxidation and free radical scavenging ability, suggesting that this compound may exhibit comparable effects.
- Anticancer Activity : Research on similar compounds has shown that they can induce apoptosis in various cancer cell lines by disrupting mitochondrial function, which could be a potential area for future studies regarding this compound.
Q & A
How can researchers optimize the synthesis of (Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on reaction conditions and purification strategies. For chromene derivatives, base selection (e.g., potassium carbonate in DMF) and solvent choice significantly influence reaction efficiency . To isolate the Z-isomer, column chromatography on silica gel followed by recrystallization (e.g., using acetone) is critical for obtaining single crystals suitable for X-ray diffraction . Monitoring reaction progress via TLC and adjusting equivalents of tosylhydrazine can mitigate side reactions.
What advanced spectroscopic and crystallographic techniques are essential for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z vs. E configuration) by providing bond angles and spatial arrangements of the tosylhydrazone and chromene moieties .
- Multi-nuclear NMR : ¹H and ¹³C NMR identify proton environments (e.g., methoxyphenyl protons at δ ~3.8 ppm) and confirm hydrazone tautomerism .
- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~3300 cm⁻¹) .
How should researchers address contradictions in spectral data or bioassay results during characterization?
Methodological Answer:
Contradictions may arise from tautomerism, impurities, or isomerism. Strategies include:
- Cross-validation : Compare HPLC purity (>95%) with elemental analysis to rule out impurities .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., hydrazone vs. azo forms) by analyzing temperature-dependent shifts .
- Replicate bioassays : Use standardized protocols (e.g., IC₅₀ measurements in triplicate) to confirm pharmacological activity discrepancies .
What computational approaches are suitable for predicting the biological targets and binding modes of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases or tubulin) based on the chromene scaffold’s planar structure .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like logP and H-bond acceptor counts .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in biological systems .
How can researchers design derivatives to enhance the compound’s stability under physiological conditions?
Methodological Answer:
- Functional group modification : Replace the labile tosylhydrazone with a stabilized hydrazide or incorporate electron-withdrawing groups to reduce hydrolysis .
- Prodrug strategies : Introduce ester or amide prodrug moieties to improve solubility and metabolic stability .
- pH stability studies : Test degradation kinetics in buffers (pH 1–9) to identify vulnerable sites .
What experimental strategies are recommended for studying the compound’s photophysical properties?
Methodological Answer:
- UV-Vis spectroscopy : Analyze π→π* transitions in the chromene core (λₘₐₐ ~350–400 nm) and solvent effects on absorbance .
- Fluorescence quenching assays : Investigate interactions with biomolecules (e.g., DNA intercalation) via changes in emission intensity .
- Time-resolved spectroscopy : Measure excited-state lifetimes to assess potential as a photosensitizer .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with variations in the methoxyphenyl group (e.g., 4-methoxy vs. 3-methoxy) and tosylhydrazone substituents .
- Pharmacophore mapping : Use crystallographic data to identify critical hydrogen-bonding and hydrophobic interactions .
- In vitro profiling : Test analogs against panels of cancer cell lines or enzymes (e.g., COX-2) to establish SAR trends .
How should conflicting results in cytotoxicity assays (e.g., varying IC₅₀ values across cell lines) be interpreted?
Methodological Answer:
- Mechanistic studies : Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to confirm mode of action .
- Membrane permeability assays : Use Caco-2 models to evaluate if discrepancies arise from differential cellular uptake .
- Target engagement assays : Employ thermal shift assays (TSA) to validate direct binding to proposed targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
